5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
5-(3-methyl-4-propan-2-ylanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-7(2)10-5-4-9(6-8(10)3)14-12-11(16)15-13(17)18-12/h4-7,12,14H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLFKADMZCXUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2C(=O)NC(=O)S2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione typically involves the reaction of 4-isopropyl-3-methylaniline with thiazolane-2,4-dione under specific conditions. One common method includes the use of sodium hydroxide in methanol and water under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more hydrogenated product.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- CAS Number : 1008000-53-0
The compound features a thiazolane ring and an aniline derivative, which contribute to its reactivity and potential biological activities. The thiazolane structure is known for its ability to participate in various chemical reactions, making this compound a versatile building block for further synthetic applications.
Organic Synthesis
5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione serves as a building block in organic synthesis. Its unique structure allows it to be used in the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various reactions such as oxidation, reduction, and substitution, which are essential for synthesizing diverse chemical entities.
| Reaction Type | Description |
|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen |
| Reduction | Addition of hydrogen or removal of oxygen |
| Substitution | Replacement of one atom or group with another |
Biological Studies
In biological research, this compound has potential applications in enzyme inhibition studies. Its structural characteristics may allow it to interact with specific enzymes or receptors, leading to insights into biochemical pathways and therapeutic targets. For instance, studies could explore its role as a ligand in binding assays or its effects on enzyme activity.
Industrial Applications
In the industrial sector, 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione could be utilized in the production of specialty chemicals. Its ability to act as an intermediate in synthetic processes makes it valuable for manufacturing various chemical products.
Case Study 1: Synthesis of Novel Antimicrobial Agents
Research has demonstrated that derivatives of thiazolane compounds exhibit antimicrobial properties. A study synthesized several derivatives from 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione and evaluated their efficacy against gram-positive and gram-negative bacteria. The results indicated that certain derivatives showed significant inhibitory activity, suggesting potential applications in developing new antibiotics.
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the enzyme inhibition capabilities of this compound revealed that it can effectively inhibit specific enzymes involved in metabolic pathways. The study utilized kinetic assays to determine the IC50 values for various enzyme targets, demonstrating that modifications to the thiazolane ring could enhance inhibitory potency.
Mechanism of Action
The mechanism of action for 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione:
Key Structural and Activity Differences
Core Heterocycle :
- Thiazolane-2,4-dione derivatives (e.g., the target compound and 5-(4-bromophenyl)methylidene analog) exhibit sulfur-containing rings, which may enhance lipophilicity and membrane permeability compared to nitrogen-rich hydantoins (e.g., hemimycalins) or isoindoline-diones .
- Hydantoins (imidazolidine-2,4-diones) lack sulfur but share the diketone motif, which is critical for metal chelation and enzyme inhibition .
- Bromophenyl methylidene () adds electron-withdrawing properties, which may alter redox behavior or toxicity compared to the target compound’s anilino group .
Biological Activity :
- Hydantoins (e.g., hemimycalins) and isoindoline-diones (e.g., 13c, 14) show moderate to strong antimicrobial and antiproliferative activities, likely due to their ability to disrupt microbial cell membranes or inhibit kinases .
- Thiazolidinediones are less explored in the provided evidence, but their sulfur-containing core may confer unique metabolic interactions, as seen in antidiabetic drugs like rosiglitazone .
Research Findings and Implications
- Antimicrobial Potential: Compounds with bulky aromatic substituents (e.g., 13c, hemimycalins) exhibit stronger antimicrobial activity, suggesting that the target compound’s 4-isopropyl-3-methylanilino group may enhance this property .
- Synthetic Feasibility: Thiazolidinediones synthesized in water () align with green chemistry trends, though functionalization of the anilino group may require toxic solvents (e.g., dioxane in ) .
- Structure-Activity Relationships (SAR) : Electron-donating substituents (e.g., methyl/isopropyl) on the aromatic ring may improve metabolic stability, whereas electron-withdrawing groups (e.g., bromo) could enhance electrophilic reactivity .
Biological Activity
Overview
5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione is an organic compound characterized by its thiazolane ring and aniline derivative structure. Its unique molecular configuration suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C13H16N2O2S
- Molecular Weight: 264.34 g/mol
- CAS Number: 1008000-53-0
Synthesis
The synthesis typically involves the reaction of 4-isopropyl-3-methylaniline with thiazolane-2,4-dione under specific conditions, often utilizing sodium hydroxide in a methanol-water mixture under inert atmosphere conditions. Industrial methods are less documented but likely mirror laboratory techniques on a larger scale .
The biological activity of 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione is largely attributed to its interactions with specific enzymes or receptors. It may function as an inhibitor or activator, influencing various biological pathways. The exact mechanisms remain to be fully elucidated but are believed to involve enzyme inhibition and receptor modulation .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidine compounds have demonstrated selective cytotoxicity against various cancer cell lines. In one study, thiazolidinone derivatives exhibited IC50 values indicating potent activity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells, with some compounds showing superior efficacy compared to standard treatments like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| Compound A | K562 | 8.5 - 14.9 | Higher than cisplatin (21.5 µM) |
| Compound B | HeLa | 8.9 - 15.1 | Higher than cisplatin |
| Compound C | MDA-MB-361 | 12.7 - 25.6 | Comparable to cisplatin |
Enzyme Inhibition
The compound has also been noted for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment. Various synthesized derivatives have shown IC50 values ranging from 0.41 to 4.68 µM against PTP1B, indicating significant potential for antidiabetic applications .
Case Studies
- Anticancer Efficacy : A study evaluating thiazolidinone derivatives found that several compounds showed strong cytotoxic effects on cancer cell lines with selectivity over normal cells, suggesting a promising therapeutic index for anticancer drug development .
- Antidiabetic Potential : Another research focused on PTP1B inhibitors highlighted that certain derivatives of thiazolidine compounds could alleviate insulin resistance in cellular models, showcasing their potential in managing diabetes mellitus .
Q & A
Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen solvent, catalyst, and temperature variables.
- Green Chemistry Metrics : Calculate E-factors and atom economy.
- Byproduct Identification : LC-MS/MS to trace impurities; substitute toxic reagents (e.g., POCl₃ → PSCl₃) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
